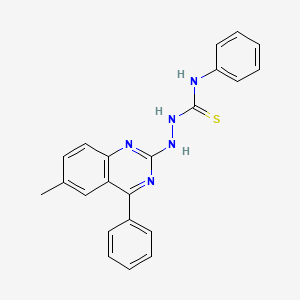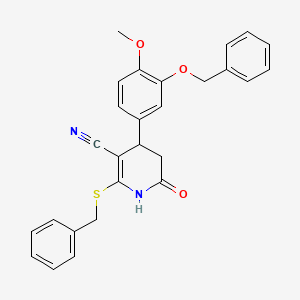
3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is the nucleophilic substitution reaction, where a quinolin-2-ol derivative reacts with a trifluoromethyl-containing compound under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and solvents optimized for industrial processes can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to convert the quinoline moiety into its corresponding hydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidinyl ring.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions may employ reducing agents such as lithium aluminum hydride.
Substitution reactions typically require nucleophiles like amines or alcohols and may be facilitated by catalysts.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Various substituted quinolines and pyrrolidines
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The fluorinated quinoline structure can interact with biological targets, making it useful in the development of new drugs.
Industry: The compound's unique properties make it suitable for use in materials science, particularly in the development of fluorinated polymers and coatings.
作用機序
The mechanism by which 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline moiety can interact with various enzymes and receptors, leading to biological activity.
類似化合物との比較
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
3-(Diphenyl-phosphinoyl)-1,1,1-trifluoropropan-2-ol
1-(3-Hydroxy-quinolin-2-yl)-propan-2-one
Uniqueness: 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one stands out due to its specific structural features, such as the trifluoromethyl group and the pyrrolidinyl ring, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug design, materials science, and other fields.
特性
IUPAC Name |
3,3,3-trifluoro-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c17-16(18,19)9-15(22)21-8-7-12(10-21)23-14-6-5-11-3-1-2-4-13(11)20-14/h1-6,12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKDJMVXAHUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)


![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)
![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)



![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)
![3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B2859566.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)
